molecular formula C13H12F3NO B13694065 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

Cat. No.: B13694065
M. Wt: 255.23 g/mol
InChI Key: JWSWEXZYUSFCNB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is a compound that features a trifluoromethyl group, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with pyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The phenyl and pyrrole groups can participate in π-π interactions and hydrogen bonding, respectively, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with similar structural features.

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A compound with a trifluoromethyl group and a phenyl group, but with a different functional group arrangement.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A hexafluorinated alcohol with different chemical properties.

Uniqueness

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is unique due to the presence of both a pyrrole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18,11-7-4-8-17-11)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2

InChI Key

JWSWEXZYUSFCNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CN2)(C(F)(F)F)O

Origin of Product

United States

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